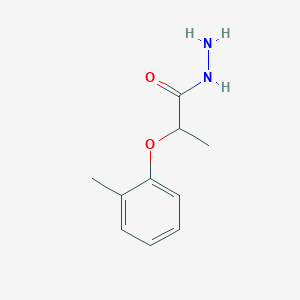

2-(2-Methylphenoxy)propanohydrazide

Description

Significance of Hydrazide Scaffolds in Synthetic Chemistry

The hydrazide functional group (-CONHNH2) is a cornerstone of modern synthetic chemistry, valued for its versatile reactivity. researchgate.net Hydrazides serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are prevalent in pharmacologically active molecules. researchgate.net The presence of both nucleophilic and electrophilic centers allows hydrazides to participate in a variety of chemical transformations. researchgate.net They are commonly synthesized from esters, acyl chlorides, or anhydrides by reacting them with hydrazine (B178648). researchgate.net This reactivity makes the hydrazide scaffold a powerful tool for medicinal chemists aiming to create new compounds with potential therapeutic applications. researchgate.net

Overview of Propanohydrazide Derivatives in Chemical Research

Propanohydrazide derivatives, characterized by a three-carbon chain attached to the hydrazide group, are a specific subclass of hydrazides that have found utility in various research areas. The structural framework of propanohydrazides can be readily modified, allowing for the introduction of diverse functional groups to tune the molecule's properties. This adaptability makes them attractive candidates in the development of new chemical entities. Research on related phenoxy-propanamide structures has shown that these types of molecules can be investigated for a range of biological activities.

Chemical and Physical Properties

The basic properties of 2-(2-Methylphenoxy)propanohydrazide are summarized in the table below.

| Property | Value |

| CAS Number | 86098-42-2 |

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | This compound |

Data sourced from public chemical databases. chemicalbook.comscbt.com

Synthesis of the Precursor

The synthesis of the direct precursor to this compound, which is 2-(2-Methylphenoxy)propanoic acid, has been described. A common method involves the reaction of o-cresol (B1677501) with a 2-halopropionate, such as sodium 2-chloropropionate, in the presence of a base. For example, o-cresol can be treated with sodium hydroxide (B78521) in a solvent like toluene (B28343), followed by the addition of sodium 2-chloropropionate and heating. After an acidic workup, 2-(2-methylphenoxy)propanoic acid can be isolated.

The subsequent conversion of this carboxylic acid to the corresponding hydrazide would typically involve a two-step process: first, the esterification of the carboxylic acid, followed by hydrazinolysis (reaction with hydrazine hydrate) of the resulting ester to yield the final this compound product.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-5-3-4-6-9(7)14-8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXKTJYPOWKABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395070 | |

| Record name | 2-(2-methylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86098-42-2 | |

| Record name | 2-(2-methylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Methylphenoxy Propanohydrazide and Its Analogues

Retrosynthetic Analysis of the 2-(2-Methylphenoxy)propanohydrazide Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic route. The framework of this compound can be broken down through two primary disconnections.

The first key disconnection is at the hydrazide functional group, specifically the bond between the carbonyl carbon and the nitrogen atom of the hydrazine (B178648) moiety. This C-N bond disconnection leads to two precursor synthons: a 2-(2-methylphenoxy)propanoyl electrophile and a hydrazine nucleophile. The corresponding real-world reagents for these synthons would be an activated form of 2-(2-methylphenoxy)propanoic acid, such as an ester or an acyl chloride, and hydrazine hydrate (B1144303), respectively.

The second major disconnection targets the ether linkage (C-O bond) of the 2-(2-methylphenoxy)propanoic acid precursor. This disconnection points to o-cresol (B1677501) and a three-carbon chain with a leaving group at the second carbon, such as 2-chloropropionic acid or its corresponding ester. This approach simplifies the synthesis to two readily available starting materials. This logical deconstruction forms the basis for the subsequent synthetic strategies.

Conventional Synthetic Routes to this compound

The conventional synthesis of this compound is a two-step process that begins with the synthesis of the precursor carboxylic acid or its ester, followed by hydrazinolysis.

The initial and crucial step is the formation of the 2-(2-methylphenoxy)propanoic acid framework. This is typically achieved through a Williamson ether synthesis. In a representative procedure, o-cresol is treated with a strong base, such as sodium hydroxide (B78521), in a suitable solvent like toluene (B28343). chemicalbook.com The reaction mixture is heated to reflux, and water is removed azeotropically to form the sodium salt of o-cresol. Subsequently, a salt of 2-chloropropionic acid, for instance, sodium 2-chloropropionate, is introduced, and the mixture is heated to facilitate the nucleophilic substitution reaction, yielding 2-(2-methylphenoxy)propanoic acid. chemicalbook.com

To obtain the corresponding ester, which is often more suitable for the subsequent hydrazinolysis step, the synthesized carboxylic acid can be subjected to Fischer esterification. This involves reacting the acid with an alcohol, such as ethanol (B145695) or methanol, in the presence of a catalytic amount of a strong acid like sulfuric acid.

The final step to achieve this compound is the hydrazinolysis of the previously formed ester. The ester, for example, ethyl 2-(2-methylphenoxy)propanoate, is refluxed with hydrazine hydrate in a suitable solvent, typically a lower alcohol like ethanol. The nucleophilic acyl substitution reaction proceeds as the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired hydrazide.

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions to maximize yields and minimize side reactions. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the molar ratio of reactants.

For the initial ether synthesis, the use of a non-polar solvent like toluene allows for the effective removal of water, which drives the reaction towards the formation of the phenoxide salt. chemicalbook.com The reaction temperature is also a critical factor; heating at around 80°C has been reported to provide good results for the synthesis of the precursor acid. chemicalbook.com The molar ratios of the reactants, particularly the base and the alkylating agent, need to be carefully controlled to ensure complete reaction and to avoid the formation of byproducts.

In the subsequent hydrazinolysis step, the reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate. The amount of hydrazine hydrate used is often in slight excess to drive the reaction to completion. The choice of alcohol as a solvent is also important, as it needs to be able to dissolve both the ester and hydrazine hydrate.

While specific yield data for the synthesis of this compound is not extensively reported in the literature, a yield of 77 g for the precursor D-2-(2-methylphenoxy)propionic acid has been documented, showcasing the efficiency of the initial step under optimized conditions. chemicalbook.com

Below is an interactive table summarizing the reaction conditions for the synthesis of the precursor, 2-(2-methylphenoxy)propanoic acid.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| o-cresol | Sodium 2-chloropropionate | Sodium Hydroxide | Toluene | 80°C | 77 g |

Advanced Synthetic Strategies for Substituted 2-(2-Methylphenoxy)propanohydrazides

To expand the chemical diversity and potential applications of this compound, advanced synthetic strategies can be employed to introduce chirality and to functionalize the aromatic ring in a controlled manner.

The propanoic acid backbone of this compound contains a chiral center at the second carbon. Enantioselective synthesis aims to produce a single enantiomer, which can have distinct biological activities. A common strategy to achieve this is to use a chiral starting material. For instance, L-alanine, a naturally occurring amino acid, can be converted into (S)-2-chloropropionic acid through diazotization followed by a chlorination reaction. This chiral building block can then be used in the Williamson ether synthesis with o-cresol to produce the corresponding enantiomerically enriched 2-(2-methylphenoxy)propanoic acid.

Another approach involves the enzymatic resolution of a racemic mixture of 2-(2-methylphenoxy)propanoic acid or its ester. Certain enzymes can selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed acid.

Regioselective functionalization of the phenoxy ring allows for the introduction of various substituents at specific positions, leading to a wide range of analogues. The directing effects of the ether and methyl groups on the aromatic ring play a crucial role in determining the position of electrophilic substitution.

For electrophilic aromatic substitution reactions such as nitration or halogenation, the ortho and para positions relative to the electron-donating ether group are activated. However, the existing methyl group at the ortho position will also influence the regioselectivity. Modern synthetic methods offer greater control over the position of functionalization. For instance, regioselective halogenation can be achieved using N-halosuccinimides in specialized solvents like hexafluoroisopropanol, which can enhance reactivity and selectivity. frontiersin.org Another advanced technique is palladium-catalyzed C-H activation, which can direct the introduction of a functional group to a specific C-H bond on the aromatic ring, often guided by a directing group within the molecule. nih.gov These methods provide powerful tools for creating a library of substituted 2-(2-methylphenoxy)propanohydrazides for further investigation.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. While specific research on the green synthesis of this particular compound is not extensively detailed in publicly available literature, the principles can be effectively illustrated by examining analogous hydrazide syntheses. A notable advancement in this area is the development of solvent-free, microwave-assisted methods for the synthesis of hydrazides from their corresponding carboxylic acids. researchgate.net

A comparative study on the synthesis of various hydrazides highlights the significant advantages of a green chemistry approach over conventional methods. The conventional method typically involves a two-step process with long reaction times and significant energy consumption. researchgate.net In contrast, a greener, one-pot synthesis under microwave irradiation demonstrates substantial improvements across several key green chemistry metrics. researchgate.net

Comparison of Conventional and Green Synthetic Methods for Hydrazides

The following table provides a comparison between a conventional and a microwave-assisted green synthesis method for a representative hydrazide, showcasing the potential for a more sustainable synthesis of compounds like this compound. researchgate.net

| Parameter | Conventional Method (Process 1) | Green Method (Process 2) | Improvement |

| Number of Steps | Two | One | 50% Reduction |

| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less |

| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |

| Overall Yield (%) | 77.0 | 90 | 13% Increase |

Data sourced from a study on the green synthesis of hydrazides. researchgate.net

Green Chemistry Metrics Analysis

A detailed analysis using established green chemistry metrics further quantifies the environmental benefits of the microwave-assisted approach. These metrics provide a standardized way to evaluate the "greenness" of a chemical process.

| Green Chemistry Metric | Conventional Method (Process 1) | Green Method (Process 2) | Improvement |

| E(environmental) Factor (Kg waste / Kg product) | 4.5 | 0.3 | 93.3% Reduction |

| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |

| Atom Efficiency (%) | 48.2 | 71.2 | 23% Increase |

| Carbon Efficiency (%) | 77.8 | 100 | 22.2% Increase |

| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase |

Data sourced from a study on the green synthesis of hydrazides. researchgate.net

The significant reduction in the E-factor indicates a drastic decrease in waste generation. researchgate.net The increases in atom economy, atom efficiency, carbon efficiency, and reaction mass efficiency all point to a more efficient conversion of reactants into the final product, with less material being wasted. researchgate.net

The conventional synthesis of the precursor, 2-(2-methylphenoxy)propanoic acid, often involves the use of organic solvents like toluene and methylene (B1212753) chloride for extraction and purification. chemicalbook.com Greener alternatives could explore the use of more benign solvents or solvent-free conditions. For instance, the use of ionic liquids as catalysts in related phenoxyacetic acid synthesis has been explored to improve process simplicity and reduce waste. google.com

Furthermore, solid-phase synthesis techniques, which are being optimized with greener solvents, present another avenue for the environmentally friendly production of peptide hydrazides and could potentially be adapted for smaller molecules like this compound. nih.gov These methods aim to reduce the consumption of hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). nih.gov

Chemical Reactivity and Derivatization of 2 2 Methylphenoxy Propanohydrazide

Formation of Hydrazone Derivatives from 2-(2-Methylphenoxy)propanohydrazide

A primary and fundamental reaction of this compound involves its condensation with aldehydes and ketones to form hydrazone derivatives. This reaction is a cornerstone of hydrazide chemistry, leading to the formation of a carbon-nitrogen double bond (C=N), which is the defining feature of the hydrazone functional group.

Condensation Reactions with Carbonyl Compounds

The synthesis of hydrazones from this compound is typically achieved by reacting the hydrazide with a variety of aromatic and aliphatic aldehydes or ketones. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695), and is often catalyzed by a few drops of an acid, like glacial acetic acid. The acid catalyst serves to activate the carbonyl group, making it more susceptible to nucleophilic attack by the hydrazide.

The general scheme for this reaction involves the nucleophilic addition of the primary amine group (-NH2) of the hydrazide to the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable hydrazone product.

A range of carbonyl compounds can be employed in this reaction, leading to a diverse library of hydrazone derivatives. For instance, the reaction of a structurally similar hydrazide, 2-(2-isopropyl-5-methyl phenoxy) acetohydrazide, with various substituted benzaldehydes has been shown to produce the corresponding hydrazide-hydrazone derivatives in high yields. This analogous reaction suggests that this compound would react similarly with a wide array of aldehydes and ketones to yield the corresponding N-substituted hydrazones.

Below is an interactive data table showcasing representative examples of carbonyl compounds that can be condensed with this compound to form hydrazone derivatives, based on analogous reactions.

| Carbonyl Compound | Product Name | Expected Product Structure |

|---|---|---|

| Benzaldehyde | N'-benzylidene-2-(2-methylphenoxy)propanohydrazide | C17H18N2O2 |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-(2-methylphenoxy)propanohydrazide | C17H17ClN2O2 |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-2-(2-methylphenoxy)propanohydrazide | C17H17N3O4 |

| Acetone | N'-(propan-2-ylidene)-2-(2-methylphenoxy)propanohydrazide | C13H18N2O2 |

| Cyclohexanone | N'-(cyclohexylidene)-2-(2-methylphenoxy)propanohydrazide | C16H22N2O2 |

Mechanistic Aspects of Hydrazone Formation

The formation of a hydrazone from this compound and a carbonyl compound proceeds through a well-established two-step mechanism: nucleophilic addition followed by dehydration.

The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon. This step is typically acid-catalyzed, where the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic hydrazide. This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine.

Synthesis of Heterocyclic Systems Utilizing this compound as a Synthon

The hydrazide moiety in this compound is a key functional group that allows for its use as a synthon in the construction of various five-membered heterocyclic rings, such as oxadiazoles, triazoles, and pyrazoles. These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities.

Construction of Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Derivatives of this compound can be cyclized to form 2,5-disubstituted 1,3,4-oxadiazoles. A common synthetic strategy involves the reaction of the hydrazide with a carboxylic acid or its derivative, followed by cyclodehydration.

For example, this compound can be acylated with an appropriate acid chloride or anhydride to form a diacylhydrazine intermediate. This intermediate can then be subjected to cyclodehydration using a variety of reagents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or polyphosphoric acid to yield the corresponding 1,3,4-oxadiazole derivative.

Alternatively, the hydrazide can be reacted with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which upon treatment with an alkylating agent and subsequent cyclization can lead to the formation of 1,3,4-oxadiazole-2-thiones. These can be further functionalized to introduce different substituents on the oxadiazole ring.

Formation of Triazole Ring Systems

1,2,4-Triazoles are another important class of five-membered heterocycles containing three nitrogen atoms and two carbon atoms. This compound can serve as a precursor for the synthesis of 3,5-disubstituted-1,2,4-triazoles.

A common method involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate can then undergo intramolecular cyclization under basic conditions to afford a 1,2,4-triazole-5-thione derivative. The thione group can be subsequently removed or converted to other functional groups.

Another approach is the reaction of the hydrazide with an imidate or a similar one-carbon synthon. For instance, the reaction of this compound with an appropriate imidoate can lead to the formation of the triazole ring through a condensation-cyclization sequence.

Exploration of Pyrazole Scaffold Syntheses

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. The synthesis of pyrazole derivatives from this compound can be achieved through its reaction with 1,3-dicarbonyl compounds or their synthetic equivalents.

In this reaction, the hydrazide acts as a binucleophile, reacting with the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The reaction typically proceeds via a condensation reaction to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents at positions 3 and 5 of the pyrazole ring, while the 2-(2-methylphenoxy)propanoyl group will be attached to one of the nitrogen atoms of the pyrazole ring. Common 1,3-dicarbonyl compounds used in this synthesis include β-diketones, β-ketoesters, and β-ketoaldehydes.

Article Generation Inconclusive

Following a comprehensive search for scholarly articles and data pertaining to the chemical reactivity and derivatization of this compound, it has been determined that specific research findings for the requested sections are not available in the public domain. The conducted searches yielded general information on the reactivity of the hydrazide functional group but did not provide specific examples, detailed research findings, or data tables concerning this compound itself.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the specified chemical compound. The required detailed research findings for the synthesis of nitrogen-containing heterocycles, acylation and alkylation reactions of the hydrazide moiety, and its complexation chemistry with metal ions are not present in the available literature.

Structural Elucidation and Conformational Analysis of 2 2 Methylphenoxy Propanohydrazide and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools for elucidating the structure of novel compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of the chemical bonds, ultimately leading to the confirmation of the compound's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical analysis, offering unparalleled insight into the molecular framework of a compound. For 2-(2-Methylphenoxy)propanohydrazide, ¹H, ¹³C, and ¹⁵N NMR studies would be crucial for a comprehensive structural assignment.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the aromatic protons of the 2-methylphenoxy group, the methine proton of the propanohydrazide moiety, the methyl protons, and the protons of the hydrazide group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide definitive information about the number of protons in different chemical environments and their neighboring protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon atoms in the molecule. libretexts.org Characteristic chemical shifts would be expected for the carbonyl carbon of the hydrazide, the aromatic carbons, the carbon bearing the ether linkage, and the aliphatic carbons. libretexts.org Broadband proton-decoupled ¹³C NMR spectra simplify the analysis by presenting each unique carbon as a single peak, while techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups.

While less common, ¹⁵N NMR spectroscopy would provide direct information about the nitrogen environments within the hydrazide functional group, offering further confirmation of the structure.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 | 110 - 130 |

| O-CH | 4.5 - 5.0 | 70 - 80 |

| CH₃ (ring) | 2.2 - 2.4 | 15 - 20 |

| CH₃ (chain) | 1.2 - 1.5 | 15 - 20 |

| NH | 4.0 - 5.0 (broad) | - |

| NH₂ | 7.5 - 8.5 (broad) | - |

| C=O | - | 170 - 180 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its elemental composition through high-resolution mass spectrometry (HR-MS). nih.govuu.nl In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (194.24 g/mol ).

Fragmentation patterns observed in the mass spectrum would provide valuable structural information. Cleavage of the molecule at various points would generate characteristic fragment ions, helping to piece together the molecular structure.

High-resolution mass spectrometry would allow for the precise determination of the molecular formula. By measuring the mass of the molecular ion to several decimal places, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the formula as C₁₀H₁₄N₂O₂.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 194.24 |

| [M-NHNH₂]⁺ | 163.07 |

| [C₇H₇O]⁺ | 107.05 |

| [C₆H₅CH₃]⁺ | 91.05 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.

A strong absorption band in the region of 1640-1680 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the hydrazide group. The N-H stretching vibrations of the primary amine (NH₂) and secondary amine (NH) in the hydrazide moiety would appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would be observed around 2850-3100 cm⁻¹. Furthermore, C-O stretching of the ether linkage would likely appear in the 1000-1300 cm⁻¹ region. rsc.org

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3200 - 3400 |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 |

| C=O Stretch (Amide I) | 1640 - 1680 |

| N-H Bend (Amide II) | 1550 - 1640 |

| C-O Stretch (Ether) | 1000 - 1300 |

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. For this compound (C₁₀H₁₄N₂O₂), the theoretically calculated elemental composition would be compared with the experimentally determined values. A close agreement between the calculated and found percentages would provide strong evidence for the proposed molecular formula.

Interactive Data Table: Theoretical Elemental Analysis of this compound

| Element | Theoretical Percentage |

| Carbon (C) | 61.84% |

| Hydrogen (H) | 7.27% |

| Nitrogen (N) | 14.42% |

| Oxygen (O) | 16.47% |

X-ray Crystallography and Solid-State Studies

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Determination of Molecular Geometry and Bond Parameters

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would yield a detailed picture of its molecular geometry. This would include precise measurements of bond lengths, bond angles, and torsion angles. For instance, the crystal structure of a related compound, 2-(Methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide, has been determined, providing insights into the potential solid-state conformation of similar molecules. nih.gov

The data obtained from X-ray crystallography would reveal the planarity of the aromatic ring, the conformation of the propanohydrazide chain, and the relative orientation of the 2-methylphenoxy group with respect to the rest of the molecule. Intermolecular interactions, such as hydrogen bonding involving the hydrazide group, which dictate the packing of the molecules in the crystal lattice, would also be elucidated. nih.gov

Interactive Data Table: Predicted Bond Parameters for this compound

| Bond | Predicted Bond Length (Å) |

| C=O | 1.23 - 1.25 |

| C-N (amide) | 1.32 - 1.34 |

| N-N | 1.40 - 1.42 |

| C-O (ether) | 1.36 - 1.43 |

| C-C (aromatic) | 1.38 - 1.40 |

| Angle | Predicted Bond Angle (°) |

| O=C-N | 120 - 123 |

| C-N-N | 118 - 122 |

| C-O-C | 115 - 120 |

Analysis of Intermolecular Interactions

Hydrogen Bonding:

The hydrazide moiety, with its N-H and C=O groups, is a potent donor and acceptor of hydrogen bonds. It is anticipated that strong N-H···O=C hydrogen bonds would be a primary motif in the crystal structure of this compound, leading to the formation of dimeric or polymeric chains. The presence of the ether oxygen in the 2-methylphenoxy group could also allow for weaker C-H···O interactions, further stabilizing the crystal lattice.

In related structures, such as (2-hydroxyphenyl)(4,2′:4′,4′′-terpyridin-6′-yl)methanone, both intramolecular and intermolecular hydrogen bonds, including O-H···O, C-H···O, and C-H···N interactions, are observed to consolidate the crystal structure. nih.gov The strength of these hydrogen bonds can be inferred from the distances between the donor and acceptor atoms, with shorter distances indicating stronger bonds. For instance, O-H···O bond distances are typically in the range of 2.5 to 2.8 Å.

Packing Arrangements:

Investigation of Isomerism and Tautomerism

The structural complexity of this compound gives rise to the possibility of various isomeric and tautomeric forms, each with distinct energetic and conformational properties.

Rotational Isomerism of the Propanohydrazide Chain

The propanohydrazide chain of this compound possesses several single bonds around which rotation can occur, leading to different conformational isomers, or rotamers. The key rotatable bonds are the C-C and C-N bonds within the propanohydrazide backbone and the C-O bond connecting the phenoxy group.

| Rotatable Bond | Potential Conformations | Influencing Factors |

| C(O)-NH | syn, anti | Steric hindrance, dipole-dipole interactions |

| NH-NH2 | gauche, anti | Lone pair repulsion, hydrogen bonding |

| O-C(propyl) | Various rotamers | Steric hindrance from the methyl group |

Solvent Effects on Tautomeric Equilibria

Hydrazides can exist in tautomeric forms, primarily the amide and the corresponding imidic acid (or iminol) form, arising from the migration of a proton from the nitrogen to the oxygen atom of the carbonyl group.

Amide Form: R-C(=O)NHNH2 Imidic Acid Form: R-C(OH)=NNH2

The position of this tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent. The polarity of the solvent can significantly influence the relative stability of the tautomers. orientjchem.org Generally, polar solvents tend to favor the more polar tautomer. In the case of hydrazides, the amide form is typically more polar than the imidic acid form. Therefore, an increase in solvent polarity is expected to shift the equilibrium towards the amide tautomer.

Furthermore, solvents capable of hydrogen bonding can selectively stabilize one tautomer over the other. nih.gov For instance, protic solvents can form hydrogen bonds with both the carbonyl oxygen and the N-H protons of the amide form, thereby stabilizing it. The ability of a solvent to act as a hydrogen bond donor or acceptor plays a crucial role in determining the tautomeric preference. nih.gov Theoretical studies on related molecules like maleic hydrazide have shown that polar solvents increase the stability of all tautomers compared to the gas phase, with the relative stability order being dependent on the specific tautomeric form. orientjchem.org

| Solvent Property | Expected Effect on Equilibrium | Rationale |

| Increasing Polarity | Favors Amide Form | The amide tautomer generally possesses a larger dipole moment. |

| Hydrogen Bond Donating | Stabilizes Amide Form | Formation of hydrogen bonds with the carbonyl oxygen. |

| Hydrogen Bond Accepting | Stabilizes Amide Form | Formation of hydrogen bonds with the N-H protons. |

Dynamic NMR Studies of Tautomeric Forms

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of processes that occur on the NMR timescale, such as tautomerism. researchgate.net By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to obtain information about the rates of interconversion between tautomeric forms and the thermodynamic parameters of the equilibrium.

In a typical DNMR experiment for studying tautomerism, separate signals for the protons and carbons of each tautomer might be observed at low temperatures where the interconversion is slow on the NMR timescale. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals. At a certain temperature, known as the coalescence temperature, the individual signals merge into a single, averaged signal. Above this temperature, the interconversion is fast on the NMR timescale, and only a single set of sharp, averaged signals is observed.

Analysis of the lineshapes in the DNMR spectra can provide quantitative data on the rate constants for the forward and reverse reactions of the tautomeric equilibrium. From the temperature dependence of the equilibrium constant, the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization can be determined. While specific DNMR studies on this compound are not documented, this methodology has been successfully applied to study tautomeric equilibria in a wide range of hydrazide and related systems. rsc.orgrsc.org

Theoretical and Computational Investigations of 2 2 Methylphenoxy Propanohydrazide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of a molecule from first principles. DFT methods provide a balance between accuracy and computational cost, making them a powerful tool for investigating the electronic structure and energetics of molecules the size of 2-(2-Methylphenoxy)propanohydrazide.

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. For this compound, a DFT calculation would elucidate the distribution of electrons within the molecule. Key parameters derived from this include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of the molecule susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive species. For this compound, the HOMO is expected to be localized around the hydrazide and phenoxy groups due to the presence of lone pairs on the nitrogen and oxygen atoms, while the LUMO may be distributed over the aromatic ring.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Description | Hypothetical Value (eV) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.

Conformational Landscapes and Energy Minimization

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional structure.

Computational chemists employ energy minimization techniques to identify the most stable conformers. This process involves systematically altering the dihedral angles of the rotatable bonds and calculating the potential energy for each conformation. The resulting potential energy surface (PES) reveals the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. For this compound, key rotations would be around the C-O, C-C, and C-N bonds. The global minimum on the PES corresponds to the most stable conformation of the molecule in the gas phase.

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra. For instance, the vibrational frequencies corresponding to the infrared (IR) spectrum of this compound can be calculated. These predicted frequencies can help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the N-H stretch of the hydrazide group, the C=O stretch of the carbonyl group, and the C-O stretch of the ether linkage.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical chemical shifts provide valuable information for the structural elucidation of the molecule and can be a powerful tool when experimental data is ambiguous.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations allow for the exploration of the dynamic behavior of the molecule and its interactions with its environment over time.

Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations offer a powerful approach to study the conformational flexibility of this compound in a more dynamic context, for instance, in a solvent like water. An MD simulation would track the movements of all atoms in the molecule over a period of time, providing a detailed picture of its flexibility and the accessible conformations. Analysis of the simulation trajectory can reveal the range of motion for different parts of the molecule and the preferred orientations of the methylphenoxy and propanohydrazide moieties relative to each other.

Exploration of Reaction Pathways and Transition States

Computational methods can be employed to explore potential reaction pathways for this compound, such as its synthesis or degradation. Transition state theory can be used to identify the high-energy transition state structures that connect reactants to products. By calculating the energy of these transition states, the activation energy for a given reaction can be determined, providing insights into the reaction kinetics. For example, the mechanism of acylation or other reactions involving the hydrazide group could be investigated computationally.

Structure-Property Correlation Studies (General Chemical Properties)

The chemical properties of this compound are intrinsically linked to its molecular structure. This includes the spatial arrangement of its atoms and the distribution of electrons within the molecule. Key structural features, such as the phenoxy and propanohydrazide moieties, dictate its reactivity, polarity, and intermolecular interactions.

Computational studies, although not extensively reported for this specific molecule, can provide valuable predictions of its chemical characteristics. By employing methods like Density Functional Theory (DFT), researchers can calculate various molecular descriptors that correlate with observable properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 194.23 g/mol | Influences physical properties like boiling point and solubility. |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 (Estimated) | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| Polar Surface Area (PSA) | ~55 Ų (Estimated) | Relates to the molecule's ability to form hydrogen bonds, affecting solubility and transport properties. |

| Dipole Moment | Moderate | The presence of electronegative oxygen and nitrogen atoms creates a permanent dipole, influencing intermolecular forces. |

The presence of the aromatic ring from the 2-methylphenoxy group introduces regions of electron density that can participate in π-stacking interactions. The hydrazide group is a key functional component, capable of acting as both a hydrogen bond donor and acceptor. This dual nature is crucial for its interaction with other molecules and its potential biological activity. The methyl group on the phenoxy ring can exert a modest steric and electronic effect, potentially influencing the conformation of the molecule and the reactivity of the aromatic ring.

Proton Transfer Mechanisms in the Hydrazide System

The hydrazide functional group (-CONHNH2) is a critical site for chemical reactions, particularly those involving the transfer of protons. Understanding the mechanisms of proton transfer is fundamental to elucidating the reactivity and potential applications of this compound.

Proton transfer in a hydrazide system can occur through several pathways, often facilitated by the presence of acidic or basic species or through intramolecular processes. The nitrogen atoms of the hydrazide group possess lone pairs of electrons, making them nucleophilic and basic. Conversely, the N-H protons are acidic and can be abstracted by a base.

Theoretical studies on analogous hydrazide derivatives suggest that the "α-effect" plays a significant role in their reactivity. This effect describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone pair electrons. In the case of hydrazides, the lone pair on the adjacent nitrogen atom increases the nucleophilicity of the terminal nitrogen, facilitating reactions that involve protonation or other electrophilic attacks.

Furthermore, computational models can be used to map the potential energy surface for proton transfer reactions. These calculations can identify the transition states and intermediates involved, providing a detailed picture of the reaction pathway. For instance, in an acidic medium, the carbonyl oxygen is likely the initial site of protonation, which enhances the electrophilicity of the carbonyl carbon. In a basic medium, deprotonation of one of the N-H groups can occur, generating a highly reactive anion.

Intramolecular proton transfer is also a possibility, where a proton is shuttled between the nitrogen and oxygen atoms of the hydrazide group, often through a cyclic transition state. The feasibility of such a mechanism is dependent on the conformational flexibility of the molecule and the energetic barrier of the transition state.

Table 2: Key Aspects of Proton Transfer in the Hydrazide Moiety

| Mechanism | Description | Key Factors |

| Intermolecular Protonation | Transfer of a proton from an external acid to a basic site on the hydrazide (e.g., nitrogen or oxygen). | pKa of the hydrazide and the external acid, solvent effects. |

| Intermolecular Deprotonation | Removal of a proton from an acidic site on the hydrazide (N-H) by an external base. | pKa of the N-H proton, strength of the external base. |

| Intramolecular Proton Transfer | Transfer of a proton between atoms within the same molecule, typically between the nitrogen and oxygen of the hydrazide group. | Molecular conformation, stability of the transition state. |

| α-Effect | Enhanced nucleophilicity of the terminal nitrogen atom due to the adjacent nitrogen with a lone pair, influencing the ease of protonation. | Electronic structure of the hydrazide group. |

Advanced Research Perspectives and Future Directions

Role of 2-(2-Methylphenoxy)propanohydrazide as a Versatile Building Block in Complex Chemical Architectures

The inherent reactivity of the hydrazide group in this compound positions it as a valuable synthon for the construction of diverse and complex molecular scaffolds, particularly heterocyclic compounds. The terminal -NHNH2 group is a potent nucleophile, capable of reacting with a wide array of electrophiles.

Key Potential Reactions:

Condensation with Carbonyls: Reaction with aldehydes and ketones would readily form the corresponding hydrazones. These resulting structures are not merely stable products but are themselves versatile intermediates for further transformations.

Cyclization Reactions: The hydrazide moiety is a classic precursor for the synthesis of various five- and six-membered heterocycles, which are prevalent in pharmaceuticals and agrochemicals. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazoles, while reaction with α,β-unsaturated carbonyl compounds can yield pyrazolines.

Synthesis of 1,3,4-Oxadiazoles: Treatment of this compound with carboxylic acids or their derivatives, followed by cyclodehydration, would provide access to 2,5-disubstituted 1,3,4-oxadiazoles, a class of compounds known for a wide range of biological activities.

The 2-methylphenoxy group can also influence the reactivity and properties of the resulting complex molecules, potentially enhancing their biological activity or modifying their physical characteristics such as solubility and crystallinity.

Development of Novel Chemical Transformations Mediated by the Hydrazide Functionality

Beyond its role as a simple building block, the hydrazide functionality in this compound could be harnessed to mediate novel chemical transformations. The development of new catalytic or stoichiometric reactions centered around this group is a promising area for future research.

Potential Research Areas:

N-N Bond Cleavage: Investigating catalytic methods for the selective cleavage of the N-N bond could open up new pathways to amides and other nitrogen-containing compounds, offering an alternative to traditional synthetic methods.

Directed C-H Activation: The hydrazide group could act as a directing group for transition-metal-catalyzed C-H activation/functionalization of the phenoxy ring or the propanoyl backbone, enabling the introduction of new functional groups with high regioselectivity.

Asymmetric Catalysis: Chiral ligands derived from this compound could be developed for use in asymmetric catalysis, where the stereocenter on the propanoyl moiety could influence enantioselectivity.

Mechanistic Studies of this compound Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and for the rational design of new synthetic methodologies.

Key Areas for Mechanistic Investigation:

Tautomerism: Detailed studies on the tautomeric equilibrium of hydrazones derived from this hydrazide would provide insights into their reactivity.

Reaction Kinetics: Kinetic studies of its various reactions would help in elucidating the rate-determining steps and the influence of reaction parameters such as temperature, solvent, and catalyst.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model transition states and reaction pathways, providing a deeper understanding of the underlying electronic effects of the 2-methylphenoxy group on the reactivity of the hydrazide moiety.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes involving this compound into continuous flow and automated systems represents a significant step towards more efficient, safer, and scalable chemical manufacturing.

Advantages of Flow Chemistry Integration:

Enhanced Safety: Many reactions involving hydrazides can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating the risks associated with thermal runaways.

Improved Efficiency and Yield: The precise control over reaction parameters such as stoichiometry, reaction time, and temperature in a flow system can lead to higher yields and purities of the desired products.

Facilitated Multi-step Synthesis: this compound could be incorporated into multi-step automated synthesis platforms, where intermediates are generated and consumed in a continuous stream without the need for isolation and purification at each step. This would significantly shorten synthesis times and reduce waste.

Library Synthesis: Automated systems could be employed to rapidly generate libraries of derivatives of this compound by reacting it with a diverse set of building blocks, accelerating the discovery of new compounds with desired properties.

Future research in this area would involve the development of robust flow protocols for the synthesis and subsequent transformation of this compound, potentially integrating in-line analytical techniques for real-time monitoring and optimization.

Q & A

Q. What are the recommended spectroscopic methods for confirming the structure of 2-(2-Methylphenoxy)propanohydrazide and its derivatives?

To confirm the structure, use IR spectroscopy to identify the hydrazide (-CONHNH₂) and aromatic C-O-C stretching vibrations (1050–1250 cm⁻¹). ¹H and ¹³C NMR can resolve the methylphenoxy group (δ 6.5–7.5 ppm for aromatic protons, δ 2.3 ppm for the methyl group) and the propanohydrazide backbone (δ 1.5–2.0 ppm for methyl groups, δ 8.0–9.0 ppm for NH protons). For derivatives, compare spectral shifts to identify substituent effects. X-ray crystallography (e.g., using SHELXL for refinement) is recommended for unambiguous confirmation of stereochemistry .

Q. How should researchers design safety protocols for handling this compound in the laboratory?

While specific toxicity data for this compound are limited, adopt precautionary measures:

- Use engineering controls (fume hoods) and PPE (gloves, lab coats).

- Avoid inhalation/ingestion; wash hands after handling.

- Follow waste disposal regulations (e.g., incineration for hydrazide-containing compounds).

- Monitor airborne concentrations if vapor pressure data become available. Reference analogous compounds (e.g., hydrazides with methylphenoxy groups) for hazard extrapolation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Contradictions may arise from twinning , disorder , or poor data resolution . Strategies include:

- Use SHELXD for phase refinement and SHELXE for density modification to improve electron density maps.

- Validate models with R-factor convergence tests and check for overfitting using cross-validation (e.g., R-free).

- Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD). For ambiguous cases, employ ORTEP-3 to visualize thermal ellipsoids and assess positional uncertainty .

Q. What green chemistry principles can be applied to optimize the synthesis of this compound derivatives?

- Replace traditional solvents (DMF, THF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Use catalytic methods to reduce stoichiometric reagents (e.g., organocatalysts for hydrazide formation).

- Employ microwave-assisted synthesis to reduce reaction time and energy consumption.

- Monitor byproduct formation using LC-MS to ensure minimal environmental impact .

Q. How can computational modeling predict the metabolic pathways of this compound?

- Use density functional theory (DFT) to calculate bond dissociation energies and identify vulnerable sites (e.g., hydrazide group).

- Apply ADMET predictors (e.g., SwissADME) to simulate phase I/II metabolism, focusing on hydrolysis of the hydrazide bond or oxidation of the methylphenoxy group.

- Validate predictions with in vitro assays (e.g., liver microsomes) and compare to structurally related compounds like 2-(4-chloro-3-methylphenoxy)-2-methylpropionic acid .

Methodological Challenges

Q. How can researchers address the lack of ecotoxicological data for this compound?

- Perform OECD 201/202 assays for algal and Daphnia toxicity.

- Use QSAR models (e.g., ECOSAR) to estimate acute/chronic toxicity based on substituent effects.

- Analyze biodegradability via OECD 301F (manometric respirometry) to assess persistence in aquatic systems. Cross-reference with data from analogs like 2-(3,4-dimethylphenoxy)propanohydrazide .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Optimize protecting groups for the hydrazide moiety (e.g., Boc protection to prevent side reactions).

- Use flow chemistry for precise control of reaction parameters (temperature, stoichiometry).

- Characterize intermediates with HPLC-MS to identify bottlenecks (e.g., unstable intermediates).

Structural and Mechanistic Analysis

Q. How do substituents on the phenoxy ring influence the biological activity of this compound derivatives?

- Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to enhance stability and receptor binding.

- Compare activities using SAR studies : measure IC₅₀ values against target enzymes (e.g., hydrolases) and correlate with Hammett σ values.

- For anti-inflammatory derivatives, assess COX-2 inhibition and compare to ibuprofen analogs .

Data Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.